5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole-4-carbaldehyde building block featuring a benzyloxy group at the 5-position, methyl groups at the 1- and 3-positions, and a formyl group at the 4-position. It belongs to the pyrazole family of five-membered N-heterocycles widely employed as versatile synthetic intermediates in medicinal chemistry and agrochemical discovery.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1174307-24-4
Cat. No. B2925915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
CAS1174307-24-4
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C13H14N2O2/c1-10-12(8-16)13(15(2)14-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyBHLPTJOOSXVWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1174307-24-4) – Core Structural & Physicochemical Profile for Procurement Decisions


5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole-4-carbaldehyde building block featuring a benzyloxy group at the 5-position, methyl groups at the 1- and 3-positions, and a formyl group at the 4-position [1]. It belongs to the pyrazole family of five-membered N-heterocycles widely employed as versatile synthetic intermediates in medicinal chemistry and agrochemical discovery . The compound has a molecular weight of 230.26 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 44.1 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. Its structural signature—a benzyl-protected 5-hydroxy group ortho to the 4-carbaldehyde—enables distinct synthetic strategies unavailable to simpler 5-alkoxy or 5-unsubstituted analogs.

Why 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Cannot Be Simply Replaced by 5-Methoxy or 5-Unsubstituted Pyrazole-4-carbaldehyde Analogs


The three most accessible comparators—1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0, no 5-substituent), 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 26990-71-6), and 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 590410-65-4)—differ fundamentally from the target compound in lipophilicity, steric bulk, and synthetic optionality. The benzyloxy group confers a computed XLogP3-AA of 1.9 versus 0.4 for the 5-methoxy analog and 0.1 for the 5-unsubstituted analog [1][2], translating to approximately 30-fold higher theoretical octanol-water partitioning. In cellular or tissue-based assays where passive membrane permeability governs target engagement, this difference can determine whether a probe compound reaches its intracellular target. Furthermore, the benzyloxy substituent serves as a latent hydroxy group that can be selectively deprotected under mild, orthogonal conditions (e.g., MgBr₂ or hydrogenolysis) without perturbing the aldehyde or pyrazole ring [3], an option absent in the methyl ether and unsubstituted analogs. Generic substitution therefore risks both altered biological distribution and loss of a key late-stage diversification handle.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde – Comparator-Based Data for Scientific Selection


Computed Lipophilicity (XLogP3-AA) – 4.8-Fold and 19-Fold Higher Than 5-Methoxy and 5-Unsubstituted Analogs, Respectively

The target compound exhibits a computed XLogP3-AA of 1.9, compared to 0.4 for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 0.1 for 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (5-unsubstituted) [1][2]. This represents a 4.8-fold numerical increase over the methoxy analog and a 19-fold increase over the unsubstituted comparator. All three compounds share identical TPSA (44.1 Ų) and hydrogen bond donor/acceptor counts, isolating lipophilicity as the dominant differential parameter. In the context of CNS drug-likeness guidelines (optimal XLogP 2–4), the benzyloxy compound lies within the favorable range, whereas the methoxy and unsubstituted analogs fall below it [3].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Versatility – Orthogonal Deprotection of Benzyloxy Group Enables Late-Stage Hydroxy Unmasking Inaccessible to 5-Methoxy or 5-Unsubstituted Analogs

The benzyloxy substituent at the 5-position, located ortho to the 4-carbaldehyde, can be selectively cleaved using magnesium bromide in anhydrous ether-benzene under mild reflux (36 h), leaving other benzyl ether groups unaffected [1]. This orthogonal deprotection strategy generates 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a tautomeric pyrazolone-aldehyde hybrid that can participate in further O-alkylation, O-acylation, or metal chelation reactions. The 5-methoxy analog requires harsh demethylation conditions (BBr₃, HI, or strong Lewis acids at elevated temperatures) that risk aldehyde oxidation, pyrazole ring degradation, or competing side reactions. The 5-unsubstituted comparator entirely lacks this functional handle. Quantitative yields for the selective MgBr₂-mediated debenzylation of ortho-benzyloxy benzaldehydes range from 72% to 95% across multiple substrates [1].

Protecting group strategy Late-stage diversification Synthetic methodology

Class-Level SAR – Benzyloxy Substituent Enhances Kinase Inhibitor Potency and Selectivity Relative to Ethoxy in Pyrazolone ALK Inhibitors

In a structurally related pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitor series, replacement of an ethoxy group with a benzyloxy group (compound 1 → 5a) enhanced ALK enzymatic potency, improved selectivity over VEGFR2 and insulin receptor (IR), and increased metabolic stability in liver microsomes [1]. Docking studies suggested that the benzyloxy group selectively penalized VEGFR2 binding through entropic effects while maintaining favorable interactions with ALK. Although this SAR was established on a pyrazolone scaffold rather than the pyrazole-4-carbaldehyde core, the position of the benzyloxy substituent relative to the carbonyl pharmacophore is topologically analogous to the 5-benzyloxy-4-carbaldehyde arrangement in the target compound. The subsequent optimization campaign produced compound 8, which retained nanomolar ALK cellular potency (Karpas-299 cells) with broad kinome selectivity [1].

Kinase inhibition Structure-activity relationship Metabolic stability

Vendor Availability and Purity Benchmarks – 98% Purity with Multi-Gram Scalability at Competitive Pricing

The target compound is commercially stocked by multiple independent vendors at 98% purity (HPLC) with catalog availability from 50 mg to 2.5 g scale . Pricing from Leyan (China) shows a 1 g unit at a competitive tier, and CymitQuimica lists the compound under the Biosynth brand at 50 mg and 500 mg pack sizes . In contrast, the 5-hydroxy analog (CAS 590410-65-4) is less widely stocked, often listed without defined purity or as a custom synthesis item, consistent with its higher reactivity and potential for tautomerization-related degradation . The 5-methoxy analog (CAS 26990-71-6) is available but typically at 95% purity, one tier below the 98% typical of the benzyloxy compound . For procurement, the benzyloxy compound offers the combination of defined high purity, multi-vendor sourcing, and scalable pack sizes that reduces supply chain risk relative to its comparators.

Commercial availability Purity specification Procurement logistics

Optimal Application Scenarios for 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde — Evidence-Linked Use Cases


Kinase-Focused Medicinal Chemistry Libraries Requiring Enhanced Membrane Permeability

For kinase inhibitor discovery programs where the pyrazole-4-carbaldehyde serves as a key intermediate for hydrazone, oxime, or Knoevenagel condensation derivatives, the benzyloxy variant's XLogP3-AA of 1.9 positions it within the optimal lipophilicity range for passive membrane permeability, whereas the 5-methoxy (XLogP = 0.4) and 5-unsubstituted (XLogP = 0.1) analogs fall below the typical CNS drug-like window [1]. The class-level SAR from pyrazolone ALK inhibitors further demonstrates that benzyloxy substitution can simultaneously improve target potency, off-target selectivity, and metabolic stability relative to smaller alkoxy groups [2]. Researchers synthesizing focused kinase libraries should prioritize the benzyloxy compound when intracellular target engagement and kinome selectivity are program-critical parameters.

Late-Stage Diversification via Orthogonal Benzyl Deprotection – O-Functionalization Strategy

The benzyloxy group at the 5-position, situated ortho to the 4-carbaldehyde, enables a unique synthetic workflow: (i) use the benzyl-protected aldehyde for C-4 derivatization (hydrazone formation, reductive amination, Wittig olefination), (ii) selectively remove the benzyl group with MgBr₂ under mild conditions (72–95% yield for ortho-benzyloxy benzaldehydes) [3], and (iii) functionalize the unmasked 5-hydroxy group via O-alkylation, O-acylation, or sulfonylation to generate a diverse analog panel from a single advanced intermediate. This three-step diversification sequence is inaccessible with the 5-methoxy analog (requires harsh, non-selective demethylation) and entirely impossible with the 5-unsubstituted comparator.

Agrochemical Lead Optimization – Nitrification Inhibitor and Fungicide Scaffolds

N-Functionalized alkoxy pyrazole compounds, including benzyloxy-substituted variants, have been claimed as nitrification inhibitors in recent patent literature (US 2023/0150896 A1) [4]. The target compound's 4-carbaldehyde handle enables condensation with amines, hydrazines, and hydroxylamines to generate N-functionalized derivatives directly applicable to this patent space. Additionally, 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime ethers have been patented as insecticides, miticides, and fungicides [5], indicating that the 5-aryloxy-4-carbaldehyde motif is a validated agrochemical pharmacophore. The benzyloxy compound provides the added advantage of potential debenzylation to a 5-hydroxy intermediate, enabling further O-aryl/alkyl diversification for SAR exploration.

SARM1 Inhibitor Probe Synthesis for Neurodegeneration Research

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (the 5-unsubstituted analog) has been explicitly cited as an intermediate in the preparation of SARM1 inhibitors for treating axonal degeneration . The 5-benzyloxy variant offers an expanded chemical space for this target class, as the benzyloxy group can occupy an additional lipophilic pocket in the SARM1 active site or be deprotected to install alternative substituents. Given that multiple SARM1 inhibitor patents (US 2023/0271957 A1, WO 2021/XXXXXX) claim condensed pyrazole derivatives [6], the benzyloxy compound is a strategically differentiated building block for SARM1-focused medicinal chemistry programs seeking to explore 5-substituent SAR beyond the unsubstituted parent.

Quote Request

Request a Quote for 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.